(Diethylamino)methanoyl isothiocyanate

Description

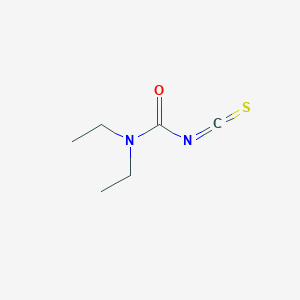

(Diethylamino)methanoyl isothiocyanate is an aliphatic isothiocyanate characterized by a diethylamino group attached to a methanoyl (formyl) backbone, which connects to the reactive isothiocyanate (-N=C=S) moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (due to the diethylamino group) and reactivity with nucleophiles like thiols.

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

1,1-diethyl-3-(sulfanylidenemethylidene)urea |

InChI |

InChI=1S/C6H10N2OS/c1-3-8(4-2)6(9)7-5-10/h3-4H2,1-2H3 |

InChI Key |

BSWAOKUJZCZYJA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Isothiocyanates, including (diethylamino)methanoyl isothiocyanate, are known for their significant biological properties. Research has shown that they exhibit:

- Antimicrobial Properties : Isothiocyanates have been found effective against various pathogens, including bacteria and fungi. They disrupt microbial cell wall synthesis and can induce apoptosis in microbial cells .

- Anticancer Effects : Compounds in this class have demonstrated cytotoxicity against several cancer cell lines. They are believed to promote apoptosis through the elevation of reactive oxygen species (ROS) and modulation of cell cycle-related proteins .

- Anti-inflammatory Effects : Studies indicate that isothiocyanates can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Cytotoxicity | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Inhibits inflammatory mediators | , |

Agricultural Applications

Isothiocyanates are also utilized in agriculture as natural pesticides. Their ability to act as defense chemicals against herbivorous insects and pathogens makes them valuable agrochemicals. For instance, they can be used to protect crops from pests while being less harmful to beneficial insects compared to synthetic pesticides .

Synthetic Chemistry and Biochemical Applications

In synthetic chemistry, this compound serves as a versatile building block for synthesizing various compounds, including:

- Thioureas : These compounds have applications in pharmaceuticals and agrochemicals.

- Heterocyclic Compounds : Isothiocyanates are precursors for synthesizing complex organic molecules used in drug development .

Additionally, isothiocyanates are employed as reagents in biochemical assays, such as labeling proteins for detection in research applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential use as a natural antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research involving the treatment of MCF-7 breast cancer cells with this compound demonstrated a dose-dependent increase in apoptosis markers. This finding highlights its potential role as an anticancer agent .

Chemical Reactions Analysis

General Reactivity of Acyl Isothiocyanates

Acyl isothiocyanates (R–N=C=S) exhibit dual electrophilic centers at the carbonyl carbon and thiocarbonyl sulfur, enabling diverse cyclization and nucleophilic addition reactions . For example:

-

Nucleophilic attack at the thiocarbonyl sulfur by amines, hydrazines, or alcohols forms thioureas, thiosemicarbazides, or thiol esters .

-

Cyclocondensation with bifunctional nucleophiles (e.g., hydrazones, enaminones) generates heterocycles like triazoles, thiadiazoles, or oxatriazepines .

Cyclization Reactions

Acyl isothiocyanates react with hydrazines to form 1,2,4-triazoline-5-thiones (Figure 1 ) :

-

Initial thiourea formation via nucleophilic attack.

-

Cyclization under basic or thermal conditions to yield heterocycles.

Example : Benzoyl isothiocyanate reacts with phenylhydrazine to form 1,2,4-triazoline-5-thione in 71% yield .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Benzoyl isothiocyanate + phenylhydrazine | 1,2,4-Triazoline-5-thione | 71% | PhH, reflux, 15 min |

Nucleophilic Additions

Acyl isothiocyanates undergo nucleophilic attack at the carbonyl or thiocarbonyl group:

-

With enaminones : Substitution at the α-carbon forms spirodihydrotriazines or fused heterocycles .

-

With alcohols/phenols : Forms thiol esters or thiocarbamates .

Example : 3-Aminocyclohex-2-enone reacts with methyl isothiocyanate to form a spirodihydrotriazine (15 ) via intermediate thiosemicarbazide .

Synthetic Approaches

While no direct synthesis of (diethylamino)methanoyl isothiocyanate is documented, analogous methods include:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Isothiocyanates vary in activity based on substituents, chain length, and electronic effects. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound | Structure Type | Key Substituents | log P (Estimated) | Reactivity with Thiols |

|---|---|---|---|---|

| (Diethylamino)methanoyl isothiocyanate | Aliphatic | Diethylamino, carbonyl | Moderate (~2.5)* | Moderate |

| Benzyl isothiocyanate | Aromatic | Phenyl | ~2.0 | High |

| Phenethyl isothiocyanate (PEITC) | Arylalkyl | Phenethyl | ~3.0 | Moderate |

| Sulforaphane | Aliphatic (sulfinyl) | Methylsulfinylbutyl | ~0.5 | High |

| 6-Phenylhexyl isothiocyanate | Arylalkyl (long chain) | Phenylhexyl | ~5.0 | Low |

| Allyl isothiocyanate | Aliphatic | Allyl | ~1.5 | Very High |

*Estimated based on substituent contributions.

- Reactivity: The diethylamino group in this compound may reduce electrophilicity compared to benzyl or allyl isothiocyanates due to electron donation, slowing thiol conjugation .

- Lipophilicity : Its log P is higher than sulforaphane (polar sulfinyl group) but lower than arylalkyl analogs like 6-phenylhexyl isothiocyanate, suggesting intermediate membrane permeability .

Antibacterial Effects

- Aromatic vs. Aliphatic : Aromatic isothiocyanates (e.g., benzyl, 2-phenylethyl) exhibit stronger antibacterial activity than aliphatic analogs due to enhanced electrophilicity . However, aliphatic compounds with thiol groups (e.g., erucin) surpass some aromatic derivatives.

- Role of Substituents: The diethylamino group may hinder antibacterial potency compared to benzyl isothiocyanate but could enhance uptake in Gram-negative bacteria via increased lipophilicity .

Anticarcinogenic Activity

- Mechanisms: Like PEITC and sulforaphane, this compound may inhibit carcinogen activation (Phase 1 enzymes) and induce detoxification (Phase 2 enzymes) .

- Structure-Activity Trends: Chain Length: Longer alkyl chains (e.g., 6-phenylhexyl isothiocyanate) enhance tumor suppression by increasing log P and tissue retention . Substituents: Secondary isothiocyanates (e.g., 2-hexyl) are more potent than primary analogs, suggesting the diethylamino group’s tertiary position could boost activity .

Toxicity Profile

- Cytotoxicity: Phenyl isothiocyanate is less cytotoxic than benzyl or allyl analogs . The diethylamino group may reduce acute toxicity compared to methyl isocyanate (highly toxic) but requires empirical validation .

- Metabolic Fate : Reversible thiol conjugation (as seen in sulforaphane) may mitigate toxicity, allowing regeneration of the active isothiocyanate form .

Pharmacokinetic Considerations

- Metabolism: Isothiocyanates form N-acetylcysteine conjugates (e.g., PEITC in humans), which serve as excretion markers . The diethylamino group may alter conjugation kinetics.

- Bioavailability: Higher log P compounds (e.g., 6-phenylhexyl isothiocyanate) show prolonged tissue exposure, suggesting this compound’s moderate lipophilicity balances absorption and clearance .

Preparation Methods

Efficiency and Practicality

The table below summarizes key metrics for the three primary methods:

| Method | Yield (%) | Reaction Time | Safety Profile | Scalability |

|---|---|---|---|---|

| Dithiocarbamate/Boc₂O | 85–88 | 24–48 h | Moderate | High |

| Microwave/DMT/NMM/TsO⁻ | 90–92 | <10 min | High | Moderate |

| Thiophosgene | 60–70 | 2–4 h | Low (Hazardous) | Low |

Key Findings

Substrate Compatibility and Functional Group Tolerance

-

Dithiocarbamate/Boc₂O Method: Tolerates electron-withdrawing groups on the amine but is sensitive to steric hindrance.

-

Microwave Method: Effective for aromatic and aliphatic amines but may degrade thermally labile functionalities.

Purification and Characterization

Isolation Techniques

Q & A

Q. What are the critical safety protocols for handling (Diethylamino)methanoyl isothiocyanate in laboratory settings?

- Methodological Answer : To mitigate risks, avoid inhalation of vapors and ensure proper ventilation. Use closed systems for synthesis and storage to limit exposure. Static discharge must be controlled, and ignition sources prohibited in storage areas. Personal protective equipment (PPE), including chemical-resistant gloves and goggles, is mandatory. Storage should occur in cool, dry, sealed containers away from incompatible substances like oxidizing agents .

Q. How can researchers optimize the synthesis of this compound using different catalysts?

- Methodological Answer : Evaluate catalysts such as phosphorus pentoxide, iodine, or sulfuric acid (commonly used for analogous isothiocyanates). Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase) to identify intermediates and optimize reaction time. Post-synthesis purification via recrystallization or column chromatography ensures product purity. For example, potassium hydroxide in dimethylformamide has been effective in generating intermediates for related isothiocyanates .

Q. What spectroscopic methods are effective for characterizing the structural purity of this compound?

- Methodological Answer : Use H NMR and C NMR to confirm the presence of diethylamino and isothiocyanate functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. UV-Vis spectroscopy can detect conjugated systems, while FT-IR confirms N=C=S stretching vibrations (~2050–2150 cm). Cross-reference spectral data with computational predictions (e.g., DFT) for accuracy .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation during the synthesis of this compound?

- Methodological Answer : By-products like thioureas or disulfides may form under excess amine or moisture. Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N/Ar) to suppress hydrolysis. Kinetic studies via GC-MS or HPLC can quantify by-products. For example, hydrazonoyl halides in DMF produce isolable intermediates, but side reactions require pH control (e.g., KOH) to minimize degradation .

Q. What advanced analytical techniques enhance sensitivity in detecting trace impurities or degradation products?

- Methodological Answer : LC/MS/MS with derivatization (e.g., using FITC or DABITC) improves detection limits by 3 orders of magnitude compared to traditional methods. For photodegradation studies, employ diode-array detectors (DAD) to track UV-active intermediates. Isotope dilution assays (e.g., C-labeled standards) enhance quantification accuracy in biological matrices .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the isothiocyanate group. Molecular docking simulations predict interactions with biological targets (e.g., enzymes). Transition state analysis identifies steric or electronic barriers in nucleophilic addition reactions. Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer : Cross-reference toxicity studies using standardized assays (e.g., OECD guidelines). Compare LC values across species (e.g., zebrafish vs. murine models) to assess interspecies variability. Validate contradictory findings via in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) under controlled oxygen and temperature conditions .

Q. What strategies resolve conflicting results in reaction yields across different synthetic routes?

- Methodological Answer : Replicate experiments with strict control of variables (solvent purity, catalyst batch, temperature gradients). Use Design of Experiments (DoE) to statistically isolate influential factors (e.g., pH, stirring rate). High-throughput screening (HTS) with microreactors accelerates optimization and identifies scalable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.